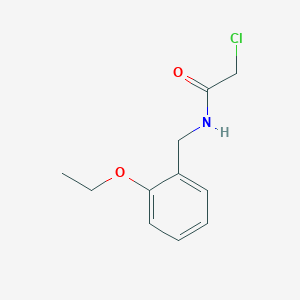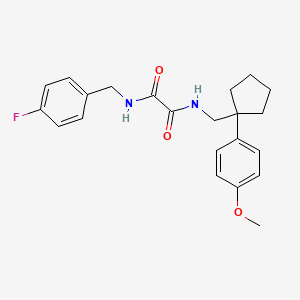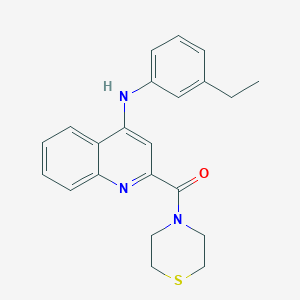![molecular formula C23H15F2NO2 B3000723 3-(4-Fluorobenzoyl)-1-[(3-fluorophenyl)methyl]quinolin-4-one CAS No. 866016-67-3](/img/structure/B3000723.png)
3-(4-Fluorobenzoyl)-1-[(3-fluorophenyl)methyl]quinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Fluorobenzoyl)-1-[(3-fluorophenyl)methyl]quinolin-4-one is a useful research compound. Its molecular formula is C23H15F2NO2 and its molecular weight is 375.375. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorescent Probes and Materials
Quinoline derivatives are well-known for their efficient fluorescence properties. These compounds have been widely utilized in biochemistry and medicine to study various biological systems. Their ability to act as fluorophores makes them valuable in designing fluorescent probes for DNA and other biological molecules, aiming for sensitivity and selectivity improvements (Aleksanyan & Hambardzumyan, 2013). Additionally, the synthesis of new derivatives has been explored for creating materials with specific photophysical properties, such as viscosity-sensitive fluorescent probes. These efforts aim to develop compounds that can provide insights into the microscopic viscosity of biological systems, highlighting the importance of substituent effects on fluorescence response (Wang et al., 2009).
Antimicrobial and Antiviral Agents
Quinoline and quinazoline derivatives have shown significant potential as antimicrobial and antiviral agents. For example, novel synthesis routes have led to compounds evaluated for their antibacterial activity against various microorganisms, revealing potential therapeutic applications (Valluri et al., 2017). Similarly, fluorinated quinazoline derivatives have been investigated for their antiviral activity, offering new avenues for the development of antiviral drugs. This research underscores the potential of such compounds in addressing current challenges in treating infections caused by viruses and bacteria (Lipunova et al., 2012).
Anticancer Activity
The design and synthesis of quinoline derivatives have also been directed towards evaluating their anticancer activity. Specific modifications to the quinoline structure have yielded compounds with cytotoxic effects against various cancer cell lines, demonstrating the critical role of structural features in determining biological activity (Reddy et al., 2015). These studies contribute to the ongoing search for more effective cancer therapies, highlighting the quinoline scaffold's potential in medicinal chemistry.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-fluorobenzoyl)-1-[(3-fluorophenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2NO2/c24-17-10-8-16(9-11-17)22(27)20-14-26(13-15-4-3-5-18(25)12-15)21-7-2-1-6-19(21)23(20)28/h1-12,14H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHMJUOBNRTTJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2CC3=CC(=CC=C3)F)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-{[(6-Methylpyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol](/img/structure/B3000643.png)
![2-(4-ethylphenyl)-3-oxo-N-(tetrahydrofuran-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B3000645.png)
![4-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde](/img/structure/B3000647.png)

![(E)-4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one](/img/structure/B3000650.png)

![3-(3,5-Dimethylphenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3000652.png)



![4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B3000659.png)


